

Crystal Structure of Ethyl Anthracene-9-carboxylate: A Technical Guide

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Compound of Interest

Compound Name: Ethyl anthracene-9-carboxylate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of **Ethyl anthracene-9-carboxylate**. The information is compiled from published crystallographic data and is intended to serve as a comprehensive resource for researchers in chemistry, materials science, and drug development.

Core Crystallographic Data

The crystal structure of **Ethyl anthracene-9-carboxylate** (C₁₇H₁₄O₂) has been determined by single-crystal X-ray diffraction.^{[1][2][3][4]} The compound crystallizes in an orthorhombic system.^[1] A summary of the key crystallographic data is presented in the tables below.

Crystal Data and Structure Refinement

Parameter	Value
Empirical Formula	C ₁₇ H ₁₄ O ₂
Formula Weight	250.28
Crystal System	Orthorhombic
Space Group	P2 ₁ 2 ₁ 2 ₁
a (Å)	8.5431 (6)
b (Å)	10.2137 (7)
c (Å)	14.5426 (11)
Volume (Å ³)	1268.94 (16)
Z	4
Temperature (K)	153 (2)
Radiation	Mo Kα
Wavelength (Å)	0.71073
Absorption Coefficient (mm ⁻¹)	0.09
Crystal Size (mm)	0.25 × 0.25 × 0.20
Reflections Collected	15373
Independent Reflections	2020
R(int)	0.047
R[F ² > 2σ(F ²)]	0.035
wR(F ²)	0.085
Goodness-of-fit (S)	1.04

Data sourced from Weber et al. (2008).[\[1\]](#)

Molecular Geometry

The molecular structure is characterized by a dihedral angle of 76.00 (19)° between the carboxylate group and the anthracene moiety.^{[1][2][3]} The torsion angle around the O—Csp³ bond of the ethyl ester group is 108.52 (18)°.^{[1][3]} The crystal packing is stabilized by C—H···O interactions and edge-to-face arene interactions.^{[1][2][3]}

Experimental Protocols

The following sections detail the methodologies employed for the synthesis and crystallographic analysis of **Ethyl anthracene-9-carboxylate**, based on the published literature.^[1]

Synthesis of Ethyl Anthracene-9-carboxylate

The synthesis of **Ethyl anthracene-9-carboxylate** is achieved through the esterification of 9-anthracenecarbonyl chloride with ethanol.

Materials:

- 9-Anthracenecarbonyl chloride
- Ethanol
- Pyridine
- Dichloromethane (CH₂Cl₂)
- 2 N Hydrochloric acid (HCl)
- Calcium chloride (CaCl₂)
- Acetone

Procedure:

- A solution of 9-anthracenecarbonyl chloride (300 mg) in CH₂Cl₂ (45 ml) is prepared.
- Ethanol (10 ml) and pyridine (2 ml) are added to the solution.
- The resulting mixture is heated under reflux for 11 hours.

- After cooling to room temperature, the solution is extracted three times with 2 N aqueous HCl and then with water.
- The organic layer is dried over CaCl_2 .
- The solvent is removed under reduced pressure to yield a white powder.
- Recrystallization from acetone affords colorless crystals suitable for X-ray diffraction.[1]

Single-Crystal X-ray Diffraction

Data Collection:

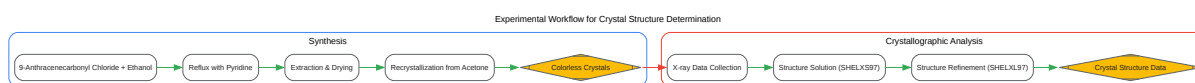
- A Bruker Kappa APEXII CCD diffractometer was used for data collection.[1]
- The crystal was maintained at a temperature of 153(2) K during data collection.[1]

Structure Solution and Refinement:

- The structure was solved using SHELXS97 and refined with SHELXL97.[1]
- Hydrogen atoms were placed in calculated positions and refined using a riding model.[1]

Visualized Workflows and Pathways

To further elucidate the experimental and potential biological context of **Ethyl anthracene-9-carboxylate**, the following diagrams are provided.

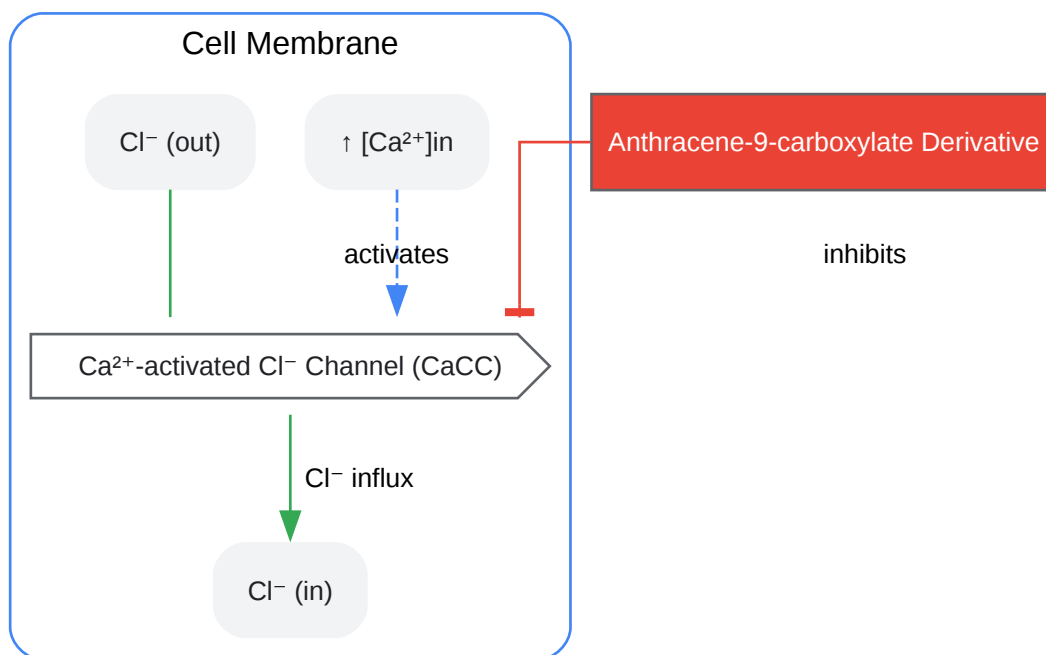


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Experimental workflow for synthesis and analysis.

While the direct biological activity of **Ethyl anthracene-9-carboxylate** is not extensively documented, its parent compound, 9-anthracenecarboxylic acid, is a known inhibitor of Ca^{2+} -activated Cl^- channels (CaCCs). This suggests a potential area of investigation for its ester derivatives in drug development.

Conceptual Pathway: Inhibition of Ca^{2+} -activated Cl^- Channel



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Conceptual inhibition of a Ca^{2+} -activated Cl^- channel.

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